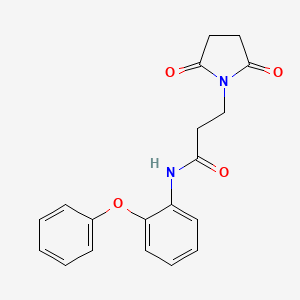![molecular formula C14H10FN3O2 B4678660 5-(4-fluorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4678660.png)
5-(4-fluorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
5-(4-fluorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are substituted with a 4-fluorophenyl group and a methyl group. It has garnered interest in the scientific community due to its potential pharmacological activities, including anti-inflammatory and anticancer properties .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors .
Mode of Action
It is likely that it interacts with its target protein in a manner similar to other pyrimidine derivatives, leading to inhibition of the target’s function .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect cell cycle regulation and proliferation .
Pharmacokinetics
Similar compounds have shown good inhibitory effects with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM , suggesting potential bioavailability.
Result of Action
As a potential cdk2 inhibitor, it could potentially inhibit cell proliferation and induce cell cycle arrest .
Action Environment
The introduction of different halogen atoms on the phenyl ring in similar compounds has been shown to cause different effects on the antitubercular activity against the gfp reporter strain of mycobacterium tuberculosis .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structural features of the compound, including the presence of the fluorophenyl and pyrimidinone groups .
Cellular Effects
Related compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
The synthesis of 5-(4-fluorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide. The reaction mixture is refluxed, and the resulting product is purified through crystallization from dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, catalysts such as palladium acetate, and bases like sodium bicarbonate. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar compounds to 5-(4-fluorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include other pyrido[2,3-d]pyrimidine derivatives such as:
- 5-(2,4-difluorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 5-(3,5-dichlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione .
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with molecular targets .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-18-12-11(13(19)17-14(18)20)10(6-7-16-12)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCZKRIGPFTTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B4678579.png)

![4-[(2-{[(5E)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID](/img/structure/B4678588.png)
![methyl 3-chloro-6-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4678593.png)
![4-[5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4678598.png)

![6-chloro-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4678612.png)
![3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]THIOUREA](/img/structure/B4678615.png)
![(Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B4678617.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4678622.png)
![N~4~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4678628.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-isobutylbenzamide](/img/structure/B4678632.png)
![PROPAN-2-YL 2-[3-(PROPAN-2-YLOXY)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4678639.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide](/img/structure/B4678641.png)
